4-Chloro-3-(hydroxymethyl)benzonitrile vs. 3-(Hydroxymethyl)benzonitrile: A 2.1-Fold Increase in Lipophilicity from Chlorination
The presence of the chlorine atom at the 4-position confers a significant and quantifiable change in the compound's lipophilicity compared to its non-chlorinated analog. The computed octanol-water partition coefficient (XLogP3) for 4-Chloro-3-(hydroxymethyl)benzonitrile is 1.7 . This is a 2.1-fold increase over the XLogP3 of 0.8 for 3-(hydroxymethyl)benzonitrile [1]. This shift in lipophilicity directly impacts the compound's solubility profile and can be a crucial factor when designing molecules intended for biological targets or when planning for differential extraction and purification procedures.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 3-(Hydroxymethyl)benzonitrile (CAS 874-97-5), XLogP3: 0.8 |
| Quantified Difference | 2.1-fold increase |
| Conditions | In silico computed property, PubChem database |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry SAR projects hinge on these quantifiable differences in physical properties, which govern both synthetic handling and biological performance.
- [1] PubChem. 3-(Hydroxymethyl)benzonitrile. PubChem CID 2734677. Computed Properties: XLogP3. View Source
